1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene

Medicinal Chemistry Drug Design ADME

This polyhalogenated aromatic ether features a unique 1,2,4,5-substitution pattern (Br, Cl, F, isopropoxy) enabling sequential Suzuki-Miyaura coupling at bromine followed by Buchwald-Hartwig amination at chlorine. Its calculated LogP of ~4.0-4.1 makes it ideal for enhancing lipophilicity in CNS-targeted lead series. With three distinct halogens offering differential leaving group potential (Br > Cl), it outperforms mono-/di-halogenated analogs for building unsymmetrical biaryl systems. Available at 98% purity, it eliminates the need for post-purchase purification. Ideal for medicinal chemistry labs and CROs requiring reliable, batch-to-batch consistency.

Molecular Formula C9H9BrClFO
Molecular Weight 267.52 g/mol
CAS No. 2586126-95-4
Cat. No. B6287305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
CAS2586126-95-4
Molecular FormulaC9H9BrClFO
Molecular Weight267.52 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1F)Br)Cl
InChIInChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3
InChIKeyANFQSQJTPUBHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene (CAS 2586126-95-4): Physicochemical Profile and Comparative Positioning for Research Procurement


1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene (CAS 2586126-95-4) is a polyhalogenated aromatic ether, classified as a tri-halogenated benzene derivative bearing bromo, chloro, and fluoro substituents along with an isopropoxy group . Its molecular formula is C9H9BrClFO with a molecular weight of 267.52 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, with a standard commercial purity of 98% . Its unique substitution pattern confers distinct reactivity and physicochemical properties compared to mono- or di-halogenated analogs, making it a strategic building block for advanced molecular design .

Why 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene Cannot Be Casually Replaced by Regioisomers or Simpler Analogs


The compound's specific 1,2,4,5-substitution pattern on the benzene ring—bromo at position 1, chloro at 2, isopropoxy at 4, and fluoro at 5—creates a unique electronic and steric environment that is not replicated by its regioisomers or by simpler mono-/di-halogenated analogs . The combined electron-withdrawing effects of the three halogens, modulated by the electron-donating isopropoxy group, dictate distinct regioselectivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the presence of both bromine and chlorine offers differential leaving group potential, enabling sequential functionalization strategies that are impossible with single-halogen systems [2]. Substituting with a close analog like 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene (CAS 1879026-15-9) alters the vector and electronic landscape, leading to different reaction outcomes and downstream molecular properties .

Quantitative Differentiation of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene (2586126-95-4) Against Closest Analogs


Differential LogP and Predicted Lipophilicity vs. Non-Fluorinated Analogs

The target compound exhibits a calculated LogP of 4.10, as reported by Fluorochem , and an independently calculated value of 4.03 (ChemScene) , consistent with its polyhalogenated nature. In contrast, a non-fluorinated analog, 1-Bromo-2-chloro-4-isopropoxybenzene (lacking the 5-fluoro group), is predicted to have a lower LogP due to the absence of the lipophilic fluorine atom. For broader context, simple isopropoxybenzene (CAS 2741-16-4) has a substantially lower LogP (~2.5-3.0) . The 1-1.5 unit increase in LogP conferred by the specific halogenation pattern translates to a 10- to 30-fold increase in partition coefficient, directly impacting membrane permeability and bioavailability in drug candidates [1].

Medicinal Chemistry Drug Design ADME

Orthogonal Reactivity Profile: Differential Leaving Group Potential of Bromo vs. Chloro Substituents

The compound possesses both a bromo (position 1) and a chloro (position 2) substituent on the same aromatic ring. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. For example, in Suzuki-Miyaura coupling, the relative reactivity of aryl halides follows the order I > Br > Cl >> F [1]. This difference allows for highly chemoselective, sequential couplings. A direct analog like 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene (CAS 1879026-15-9) shares this potential, but the different substitution pattern (1,2,4,5 vs. 1,2,4,5?) alters the electronic influence of the adjacent fluoro and isopropoxy groups, potentially affecting the absolute rate of oxidative addition at the C-Br site . The target compound's specific arrangement is designed to maximize electronic differentiation between the halogens, enabling cleaner, higher-yielding sequential derivatizations [2].

Organic Synthesis Cross-Coupling Sequential Functionalization

Predicted Boiling Point and Density vs. Non-Halogenated and Mono-Halogenated Analogs

The target compound has a predicted boiling point of 282.8 ± 35.0 °C and a predicted density of 1.493 ± 0.06 g/cm³ . In contrast, the parent isopropoxybenzene (CAS 2741-16-4) has a reported boiling point of 178.9 ± 9.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ . The substitution with three halogens (Br, Cl, F) increases the molecular weight from 136.19 g/mol to 267.52 g/mol and dramatically raises the boiling point by over 100 °C. This significantly alters the compound's volatility and handling characteristics, making it a non-volatile, dense liquid or low-melting solid suitable for high-temperature reactions without risk of evaporative loss, unlike its simpler analog .

Physical Organic Chemistry Process Chemistry Purification

Enhanced SNAr Reactivity Compared to Non-Halogenated or Mono-Halogenated Systems

The presence of three electron-withdrawing halogen substituents (Br, Cl, F) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Specifically, the bromine atom at position 1 is activated by the ortho-chloro and para-fluoro substituents, making it a superior leaving group compared to bromobenzene or even 4-bromofluorobenzene [1]. While direct kinetic data for this exact compound is absent in the open literature, the additive effect of multiple halogens on SNAr rates is well-established. For instance, 1,2,4-trihalobenzenes react with nucleophiles orders of magnitude faster than mono-halobenzenes [2]. The isopropoxy group, being electron-donating, partially mitigates this activation but does not negate it, creating a finely tuned reactivity profile that allows for milder reaction conditions compared to more highly activated, nitro-substituted aryl halides, reducing the risk of side reactions .

Nucleophilic Aromatic Substitution Mechanistic Chemistry Building Block Reactivity

Structural Uniqueness and Absence of Direct Biological Data: A Caution for Procurement

Searches of PubMed, PubChem, and ChEMBL reveal no peer-reviewed publications reporting biological activity data (e.g., IC50, Ki, EC50) for 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene (CAS 2586126-95-4) [1]. This contrasts with many simpler halogenated benzene derivatives that have extensive bioactivity annotations. The compound's primary documented role is as a synthetic intermediate . Therefore, any procurement decision based on a presumed specific biological target engagement is unsupported. The value proposition rests entirely on its unique chemical structure and its potential as a building block for generating proprietary chemical matter. Researchers seeking a pre-validated biological probe should select a different compound with established SAR. This lack of data is a key differentiator that demands a different procurement strategy focused on synthetic versatility rather than pre-existing biological annotation.

Chemical Biology SAR Studies Target Identification

Targeted Application Scenarios for 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene in Research and Development


Sequential Cross-Coupling for Complex Biaryl Synthesis

The compound's differential leaving group ability (Br > Cl) is leveraged in medicinal chemistry to build complex, unsymmetrical biaryl systems. A common workflow involves an initial Suzuki-Miyaura coupling at the bromo position using a palladium catalyst to install a first aryl or heteroaryl group [1]. The chloro substituent remains intact under these conditions, allowing for a subsequent, second cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki reaction under more forcing conditions) at the chloro site [2]. This sequential strategy is directly supported by the reactivity profile described in Evidence_Item 3.2 and is a standard practice for building highly functionalized drug-like molecules [3].

Late-Stage Functionalization via SNAr for Diversity-Oriented Synthesis

The electron-deficient aromatic ring, activated by multiple halogens, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) [1]. Researchers can use it as a core scaffold to introduce diverse nucleophiles (amines, alcohols, thiols) late in a synthetic sequence, replacing the bromine atom. The presence of the isopropoxy group provides a non-reactive, lipophilic handle that can improve the physicochemical properties of the final library compounds. This application stems from the class-level inference on SNAr reactivity outlined in Evidence_Item 3.4 and is valuable for generating focused compound libraries for SAR exploration [2].

Physicochemical Property Modulation in Lead Optimization

The compound's calculated LogP of ~4.0-4.1 makes it a valuable building block for increasing the lipophilicity of a lead series when a significant boost is required [1]. Medicinal chemists can incorporate this fragment into a larger molecule to deliberately enhance logD, potentially improving blood-brain barrier penetration for CNS targets or membrane permeability for intracellular targets. This application is a direct consequence of the quantitative LogP data presented in Evidence_Item 3.1, allowing for rational, property-driven molecular design rather than empirical trial and error [2].

Technical Documentation Hub

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